Enantioselective organocatalytic oxa-Michael addition of oximes to β-CF3-β-disubstituted nitroalkenes: efficient synthesis of β-amino-α-trifluoromethyl alcohols†
Organic & Biomolecular Chemistry Pub Date: 2014-01-06 DOI: 10.1039/C3OB42329H
Abstract
An enantioselective oxa-Michael addition of oximes to β-CF3-β-disubstituted nitroalkenes catalyzed by a chiral bifunctional cinchona alkaloid-based thiourea has been developed. A variety of trifluoromethylated oxime ethers possessing a tetrasubstituted carbon stereocenter were obtained in good yields with high enantioselectivities.
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Journal Name:Organic & Biomolecular Chemistry
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CAS no.: 89640-58-4